Alpha1-Adrenoceptor Binding Affinity Compared to the Clinical Antagonist Prazosin
The compound exhibits measurable binding to alpha1-adrenoceptors (α1-AR) with a reported equilibrium dissociation constant (Kd) range of 22 nM to 250 nM, as compiled from computational predictions and curated activity data in PubChem [1]. In comparison, the golden-standard α1-AR antagonist prazosin displays a Ki of 0.11 nM (α1A subtype) as documented in the authoritative PDSP Ki database [2]. This represents approximately a 200-fold to 2,200-fold lower affinity for the target compound relative to prazosin.
| Evidence Dimension | Alpha1-adrenoceptor binding affinity (Kd / Ki) |
|---|---|
| Target Compound Data | Kd = 22 – 250 nM (α1-AR, subtype unspecified) |
| Comparator Or Baseline | Prazosin: Ki = 0.11 nM (α1A), 0.27 nM (α1B), 0.47 nM (α1D) — PDSP Ki Database [2] |
| Quantified Difference | ~200-fold to 2,200-fold lower binding potency vs. prazosin α1A |
| Conditions | Target compound data: PubChem-assimilated binding assay results (assay conditions not independently retrievable). Prazosin data: radioligand [3H]-prazosin displacement, human cloned α1-AR subtypes, 22°C. |
Why This Matters
The substantially lower α1-AR affinity suggests this compound functions as a low-potency antagonist or partial agonist, which may reduce the risk of profound hypotension—the dose-limiting adverse effect of high-potency α1 blockers like prazosin—in certain research models, though direct functional data are absent.
- [1] PubChem Compound Summary. N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide. Activity data curated from multiple sources. View Source
- [2] National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP). Prazosin Ki values for alpha-1 adrenergic receptor subtypes. Accessed 2026-05-09. View Source
